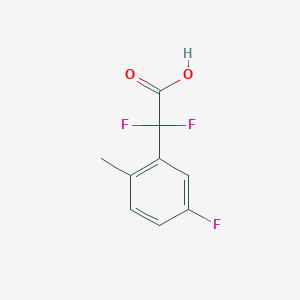

2,2-Difluoro-2-(5-fluoro-2-methylphenyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,2-Difluoro-2-(5-fluoro-2-methylphenyl)acetic acid” is a chemical compound with the molecular formula C9H7F3O2 and a molecular weight of 204.15. It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H7F3O2/c1-5-2-3-6(10)4-7(5)9(11,12)8(13)14/h2-4H,1H3,(H,13,14) . This indicates that the compound has a methyl group attached to the 5-fluoro-2-methylphenyl ring, and two fluorine atoms are attached to the second carbon of the acetic acid moiety, making it difluoro . Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound has a molecular weight of 204.15 .Scientific Research Applications

Chemical Properties and Detection Methods

2,2-Difluoro-2-(5-fluoro-2-methylphenyl)acetic acid is involved in various chemical reactions and detection methodologies, showcasing its versatility in scientific research. Skinner and Griswold (1983) optimized a fluorographic procedure utilizing acetic acid as the solvent for 2,5-diphenyloxazole (PPO), comparing it with existing fluorographic methods. This procedure highlighted technical advantages, such as no need for pre-fixing proteins in gels, compatibility with agarose or acrylamide gels, and efficiency as an alternative fluorographic method (Skinner & Griswold, 1983).

Electrochemical Fluorination

The electrochemical fluorination of methyl(phenylthio)acetate, achieved using tetrabutylammonium fluoride (TBAF), represents another application area. Balandeh et al. (2017) explored this process under various conditions, revealing the critical role of the triflic acid to TBAF concentration ratio in fluorination efficiency. Their work not only optimized conditions for mono-fluorination but also achieved electrochemical radiofluorination, showcasing the method's potential for synthesizing fluorinated compounds (Balandeh et al., 2017).

Safety Assessment in Food Contact Materials

Perfluoro{acetic acid, 2-[(5-methoxy-1, 3-dioxolan-4-yl)oxy]}, ammonium salt, was evaluated by the European Food Safety Authority (EFSA) for its safety as a polymer production aid in the manufacture of fluoropolymers. The specific migration of the substance and its degradation products in polytetrafluoroethylene film determined that there is no safety concern for consumers under specific use conditions, highlighting its application in food contact materials (EFSA, 2014).

Novel Polymeric Materials

Research into novel polymeric materials also features the application of fluorinated acetic acids. Banerjee and Maier (1999) synthesized a novel 2-perfluoroalkyl-activated bisfluoro monomer leading to the development of poly(aryl ether)s with outstanding thermooxidative stability and high glass transition temperatures. These polymers, notable for their solubility in organic solvents and high mechanical strength, exemplify the role of fluorinated acetic acids in advancing materials science (Banerjee & Maier, 1999).

Safety and Hazards

properties

IUPAC Name |

2,2-difluoro-2-(5-fluoro-2-methylphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-5-2-3-6(10)4-7(5)9(11,12)8(13)14/h2-4H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOZMLBGGPNICM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(C(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-2-(5-fluoro-2-methylphenyl)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2746553.png)

![N-[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino]-6-fluoropyridin-2-amine](/img/structure/B2746555.png)

![2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2746558.png)

![3-Methylsulfonyl-2-oxo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]imidazolidine-1-carboxamide](/img/structure/B2746562.png)

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2746563.png)

![5-Methyl-3-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2746565.png)

![N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,N'-dimethylthiourea](/img/structure/B2746566.png)

![16-[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-10-one](/img/structure/B2746567.png)

![7-cyclopentyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2746569.png)

![1-(3,4-dichlorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2746573.png)